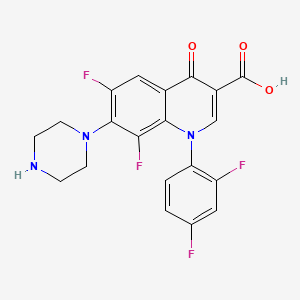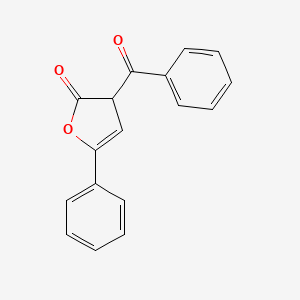
2-(2-Furyl)pyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furyl)pyrimidine-4,6-diol is an organic compound characterized by a pyrimidine ring substituted with a furyl group at the 2-position and hydroxyl groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furyl)pyrimidine-4,6-diol typically involves the condensation of furfural with appropriate pyrimidine precursors under controlled conditions. One common method includes the reaction of furfural with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to introduce the hydroxyl groups at the 4 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Furyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated pyrimidine derivative.
Substitution: The furyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(2-furyl)pyrimidine-4,6-dione.
Reduction: Formation of 2-(2-furyl)pyrimidine.
Substitution: Formation of 2-(2-halofuryl)pyrimidine-4,6-diol.
Applications De Recherche Scientifique
2-(2-Furyl)pyrimidine-4,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2-(2-Furyl)pyrimidine-4,6-diol exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial metabolic pathways. The compound’s electronic properties are attributed to its conjugated π-system, which facilitates charge transfer processes.
Comparaison Avec Des Composés Similaires
4,6-Di(2-furyl)pyrimidine: Similar structure but with two furyl groups, enhancing its electronic properties.
2-(Dimethylamino)pyrimidine-4,6-diol: Substituted with a dimethylamino group, altering its chemical reactivity and biological activity.
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol: Contains a fluorine atom, which can significantly affect its chemical and physical properties.
Uniqueness: 2-(2-Furyl)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
89508-87-2 |
|---|---|
Formule moléculaire |
C8H6N2O3 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N2O3/c11-6-4-7(12)10-8(9-6)5-2-1-3-13-5/h1-4H,(H2,9,10,11,12) |
Clé InChI |
BTVLIKJDLVDFOL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC(=CC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)






